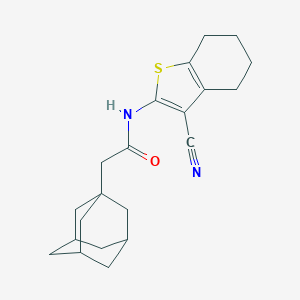
2-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a synthetic organic compound that features an adamantyl group and a benzothienyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the adamantyl acetamide: This can be achieved by reacting 1-adamantylamine with acetic anhydride.
Synthesis of the benzothienyl intermediate: This involves the formation of the benzothienyl ring, which can be synthesized through cyclization reactions involving sulfur-containing precursors.
Coupling reaction: The final step involves coupling the adamantyl acetamide with the benzothienyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl or benzothienyl moieties.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at positions on the benzothienyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Probes: Used in the study of biological systems due to its unique structure.
Medicine
Industry
Polymers: Used in the synthesis of polymers with specific characteristics.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The adamantyl group is known for its ability to enhance the lipophilicity and stability of compounds, potentially improving their pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: can be compared with other adamantyl-containing compounds or benzothienyl derivatives.
Uniqueness
- The combination of the adamantyl and benzothienyl groups in a single molecule is unique and may confer distinct chemical and biological properties not found in other compounds.
Eigenschaften
Molekularformel |
C21H26N2OS |
|---|---|
Molekulargewicht |
354.5g/mol |
IUPAC-Name |
2-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C21H26N2OS/c22-12-17-16-3-1-2-4-18(16)25-20(17)23-19(24)11-21-8-13-5-14(9-21)7-15(6-13)10-21/h13-15H,1-11H2,(H,23,24) |
InChI-Schlüssel |
UHFFNLHYBMYKFN-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4)C#N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B452991.png)
![2-Amino-4-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B452993.png)
![Ethyl 4-ethyl-5-methyl-2-({[2-(4-propylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B452997.png)
![Methyl 4-(4-cyclohexylphenyl)-2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B453000.png)
![Propyl 4-(4-methylphenyl)-2-({[2-(4-propylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B453002.png)
![(6-Bromo-2-phenylquinolin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B453003.png)
![Ethyl 4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453005.png)
![2-(2,5-Dimethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B453006.png)
![Ethyl 4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453007.png)
![Ethyl 4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453008.png)
![Ethyl 4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453009.png)
![(6-Bromo-2-phenylquinolin-4-yl)[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B453010.png)
![Methyl 4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453011.png)
![METHYL 2-[2-(2,5-DIMETHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE](/img/structure/B453014.png)
